Rabeprazole N-Oxide: A Technical Overview for Researchers
Rabeprazole N-Oxide: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Rabeprazole N-Oxide, a significant metabolite and impurity of the proton pump inhibitor (PPI) rabeprazole. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and biological context.
Core Compound Data
Rabeprazole N-Oxide, identified as a key related substance in the manufacturing and metabolism of rabeprazole, possesses the following core chemical identifiers.
| Parameter | Value | Reference(s) |
| CAS Number | 924663-38-7 | [1][2][3] |
| Molecular Formula | C₁₈H₂₁N₃O₄S | [1][4] |
| Molecular Weight | 375.44 g/mol | [1][3] |
| Synonyms | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, Rabeprazole EP Impurity D | [4] |
Synthesis of Rabeprazole N-Oxide
The synthesis of Rabeprazole N-Oxide is primarily achieved through the oxidation of a rabeprazole-related precursor. A general experimental protocol is outlined below.
Experimental Protocol: Oxidation of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
This protocol describes the synthesis of the N-oxide of a rabeprazole precursor, which can then be further reacted to yield Rabeprazole N-Oxide.
Materials:
-
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (3.0 g, 13.06 mmol) in 27 ml of chloroform.
-
Cool the solution to 5°C.
-
Add m-CPBA (2.48 g, 14.37 mmol) portion-wise over approximately 1 hour, maintaining the temperature at 5°C.
-
Continue to stir the reaction mixture at 5°C for an additional hour.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer and concentrate it in vacuo.
-
Triturate the resulting residue with ethyl acetate to precipitate the product.
-
Filter the separated solid and dry it at 40°C overnight to yield the N-oxide product.
A visual representation of a synthetic pathway for Rabeprazole N-Oxide is provided below.
Caption: Synthetic pathway for Rabeprazole N-Oxide.
Analytical Methodologies
The quantification of Rabeprazole N-Oxide, particularly as an impurity in rabeprazole drug substances, is crucial for quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a commonly employed technique.
Experimental Protocol: LC-MS for Impurity Quantification
This protocol outlines a general method for the quantification of impurities in rabeprazole, which would include Rabeprazole N-Oxide.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Chromatographic Conditions:
-
Column: Symmetry C18, 100 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Elution: Gradient mode
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI)
-
Detection Mode: Selected Ion Recording (SIR)
Procedure:
-
Prepare standard solutions of Rabeprazole N-Oxide at known concentrations.
-
Prepare the sample solution of the rabeprazole drug substance.
-
Inject the standard and sample solutions into the LC-MS system.
-
Monitor for the specific mass-to-charge ratio (m/z) of Rabeprazole N-Oxide.
-
Construct a calibration curve from the standard solutions and quantify the amount of Rabeprazole N-Oxide in the sample.
Below is a diagram illustrating the analytical workflow for the quantification of Rabeprazole N-Oxide.
Caption: Analytical workflow for Rabeprazole N-Oxide.
Biological Role and Mechanism of Action
Rabeprazole N-Oxide is primarily recognized as a metabolite of rabeprazole. The metabolic fate of rabeprazole is diverse, with a significant portion being metabolized through non-enzymatic pathways. While some sources suggest that Rabeprazole N-Oxide may inhibit the H+/K+-ATPase enzyme in parietal cells, similar to the parent drug, comprehensive studies detailing its specific biological activity and mechanism of action are limited. Its primary role in a clinical and pharmaceutical context is as an impurity and a marker of rabeprazole metabolism.
The metabolic pathway of rabeprazole involves several enzymatic and non-enzymatic transformations.
Caption: Simplified metabolic pathway of Rabeprazole.
This technical guide serves as a foundational resource for professionals engaged in the research and development of rabeprazole and related compounds. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of Rabeprazole N-Oxide.
